molecular formula C20H23N3O4 B5050510 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one

Cat. No.: B5050510
M. Wt: 369.4 g/mol
InChI Key: ZYDHJVBJHGTJSF-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a phenoxybutanone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylpiperazine with 2-phenoxybutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections and other medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: This compound shares the nitrophenyl-piperazine structure but differs in the phenolic substitution.

    22-(4-(2-(4-Nitrophenyl)piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin: A pleuromutilin derivative with antibacterial activity

Uniqueness

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-14-12-21(13-15-22)16-8-10-17(11-9-16)23(25)26/h3-11,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDHJVBJHGTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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